molecular formula C12H20O2 B13577262 1-Cyclopentylcyclohexane-1-carboxylic acid

1-Cyclopentylcyclohexane-1-carboxylic acid

Cat. No.: B13577262
M. Wt: 196.29 g/mol
InChI Key: WZIYOBQZPLMHME-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclohexane-1-carboxylic acid is a bicyclic carboxylic acid featuring a cyclohexane backbone substituted with a cyclopentyl group and a carboxylic acid moiety at the same carbon. This compound is of interest in pharmaceutical and synthetic chemistry due to its constrained bicyclic structure, which may influence bioavailability and metabolic stability.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-cyclopentylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)12(8-4-1-5-9-12)10-6-2-3-7-10/h10H,1-9H2,(H,13,14)

InChI Key

WZIYOBQZPLMHME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCCC2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclohexane and cyclopentyl rings provide structural stability and influence the compound’s overall conformation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The cyclopentyl group in this compound introduces steric hindrance and conformational rigidity compared to the smaller nitrile group in 1-cyanocyclopentanecarboxylic acid .
  • Physicochemical Properties :

    • The unsaturated 1-cyclohexene-1-carboxylic acid has a lower molecular weight (126.16 g/mol) and higher reactivity due to its double bond, enabling applications in polymerization .
    • Cyclohexanecarboxylic acid, 1-cyclohexyl (C₁₃H₂₂O₂) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the cyclopentyl analog, impacting membrane permeability .

Biological Activity

1-Cyclopentylcyclohexane-1-carboxylic acid is an organic compound with a unique bicyclic structure that has garnered interest in various fields of biological and chemical research. The compound's potential biological activities, particularly in pharmacology and biochemistry, make it a subject of investigation. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula: C12H18O2
  • Molecular Weight: 194.27 g/mol
  • IUPAC Name: this compound

The compound features a cyclohexane ring substituted with a cyclopentyl group and a carboxylic acid functional group. This structural configuration is significant as it may influence the compound's interaction with biological systems.

1. Antimicrobial Properties

Studies have highlighted the antimicrobial potential of various carboxylic acids, including those structurally similar to this compound. Such compounds are known to exhibit activity against a range of bacterial strains due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

3. Neuroprotective Activity

Preliminary studies have suggested that bicyclic compounds may possess neuroprotective properties. These effects are often attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

StudyFocusFindings
Kaur et al. (2022)Plant-Bacteria InteractionsInvestigated compounds similar to this compound for enhancing plant resistance against pathogens. Results indicated improved stress tolerance in plants treated with carboxylic acids .
Belsito et al. (2012)Toxicity StudiesEvaluated the toxicity profiles of aryl alkyl carboxylic acids, concluding that similar compounds exhibit low local toxicity and no significant systemic effects .
Jorgensen et al. (1996)Ethylene ModulationExplored how carboxylic acids can influence ethylene production in plants, affecting growth and stress responses .

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques, including:

  • Carboxylation Reactions: Utilizing cyclopentylcyclohexane as a starting material, carboxylation can introduce the carboxylic acid functional group.
  • Catalytic Methods: Employing catalysts to facilitate the reaction between cyclopentyl derivatives and carbon dioxide under specific conditions.

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